molecular formula C13H15N3OS B2827674 N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide CAS No. 1797081-02-7

N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide

Cat. No. B2827674
CAS RN: 1797081-02-7
M. Wt: 261.34
InChI Key: JSMCOLSADKEHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CCPA is an agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. The A1 adenosine receptor is involved in a range of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. CCPA has been shown to have a range of effects on these processes, making it a promising tool for researchers studying the A1 adenosine receptor and its functions.

Mechanism of Action

N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide acts as an agonist of the A1 adenosine receptor, binding to the receptor and triggering a cascade of intracellular signaling events. This results in a range of effects on physiological processes, including the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune responses.
Biochemical and physiological effects:
N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to have a range of biochemical and physiological effects, including:
1. Inhibition of neurotransmitter release: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which play key roles in synaptic transmission.
2. Regulation of heart rate and blood pressure: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to decrease heart rate and blood pressure by activating the A1 adenosine receptor in the heart and blood vessels.
3. Modulation of immune responses: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been shown to modulate immune responses by activating the A1 adenosine receptor on immune cells and regulating the release of cytokines and other signaling molecules.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Specificity: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide is a highly specific agonist of the A1 adenosine receptor, making it useful for studying the receptor and its functions.
2. Potency: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide is a potent agonist of the A1 adenosine receptor, meaning that it can produce strong physiological effects at low concentrations.
3. Availability: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide is commercially available and relatively inexpensive, making it accessible to researchers.
Some of the limitations of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide for lab experiments include:
1. Potential off-target effects: N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
2. Species differences: The effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide may differ between species, making it important to carefully consider the choice of animal models for experiments.
3. Lack of information on long-term effects: There is limited information on the long-term effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on physiological processes, making it important to carefully monitor animals in long-term experiments.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide and its applications. Some of these include:
1. Investigation of the potential therapeutic applications of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide in the treatment of cardiovascular diseases, neurological disorders, and other conditions.
2. Study of the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on immune responses and inflammation, with a focus on potential therapeutic applications in autoimmune diseases and other conditions.
3. Development of new synthetic methods for N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide and related compounds, with a focus on improving yield, purity, and scalability.
4. Investigation of the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on other adenosine receptors and signaling pathways, with a focus on potential off-target effects and interactions.
5. Development of new animal models for studying the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide and related compounds on physiological processes, with a focus on improving relevance to human biology.

Synthesis Methods

N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 1-cyanocyclobutane carboxylic acid with 2-mercaptopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide has been used extensively in scientific research to study the A1 adenosine receptor and its functions. Some of the key applications of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide in research include:
1. Investigation of the role of the A1 adenosine receptor in the regulation of heart rate and blood pressure.
2. Study of the effects of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide on neurotransmitter release and synaptic transmission in the brain.
3. Investigation of the potential therapeutic applications of N-(1-cyanocyclobutyl)-3-(pyridin-2-ylsulfanyl)propanamide in the treatment of cardiovascular diseases, neurological disorders, and other conditions.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-pyridin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-10-13(6-3-7-13)16-11(17)5-9-18-12-4-1-2-8-15-12/h1-2,4,8H,3,5-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMCOLSADKEHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.